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Compound of Interest

Compound Name: 6-Bromo-4-chloroquinoline

Cat. No.: B1276899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromo-4-chloroquinoline, a significant intermediate in the synthesis of various biologically

active compounds. The unequivocal structural confirmation of such molecules is paramount in

the fields of medicinal chemistry and materials science. This document outlines the available

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental

protocols for these analyses, and a visual representation of the general spectroscopic

workflow.

Spectroscopic Data
The structural characterization of 6-Bromo-4-chloroquinoline relies on a combination of

spectroscopic techniques. The following sections present the available quantitative data in a

structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of

organic compounds.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within a

molecule. The following data was reported for 6-Bromo-4-chloroquinoline in deuterated
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dimethyl sulfoxide (DMSO-d6).[1]

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.87 Doublet (d) 4.5 H-2

8.32 Doublet (d) 2.0 H-5

8.03 Doublet (d) 9.0 H-8

7.99
Doublet of Doublets

(dd)
9.0, 2.0 H-7

7.82 Doublet (d) 4.5 H-3

¹³C NMR (Carbon-13 NMR) Data

As of the latest literature review, experimentally determined ¹³C NMR data for 6-Bromo-4-
chloroquinoline is not readily available. Computational predictions and analysis of analogous

structures can provide estimated chemical shifts, but these should be confirmed through

experimental verification.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

This information is critical for determining the molecular weight and elemental composition of a

compound.

Ion/Fragment Calculated m/z Observed m/z Method

[M]⁺ (C₉H₅BrClN) 240.9294 240.9297 EI-HRMS

[M+H]⁺ - 242 ESI-MS

The high-resolution mass spectrometry (HRMS) data provides a highly accurate mass

measurement, confirming the elemental composition of the molecule.[1] The electrospray

ionization (ESI) data shows the protonated molecule.[1] The exact mass is also reported as

240.92939 Da.[2]
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for quinoline derivatives and can be adapted for 6-Bromo-4-chloroquinoline.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified 6-Bromo-4-chloroquinoline
sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0

ppm).

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a frequency

of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[1]

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise

ratio.

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum

to single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard.

Mass Spectrometry
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Data Acquisition:

Electrospray Ionization (ESI): The sample solution is introduced into the ESI source where

it is nebulized and ionized to form gaseous ions. The mass analyzer then separates the

ions based on their mass-to-charge ratio.

Electron Ionization (EI): This technique is often used for high-resolution mass

spectrometry (HRMS). The sample is introduced into the ion source where it is bombarded
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with a high-energy electron beam, causing ionization and fragmentation.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and any characteristic fragmentation patterns, which can provide further structural

information.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a chemical compound like 6-Bromo-4-chloroquinoline.
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Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic

analysis and final structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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